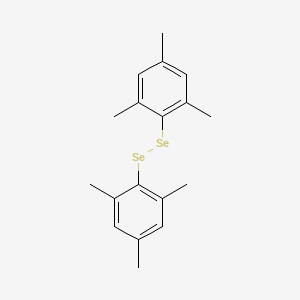
1,2-Dimesityldiselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimesityldiselane is an organoselenium compound characterized by the presence of two mesityl groups attached to a diselane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimesityldiselane can be synthesized through the reaction of mesityl lithium with selenium powder, followed by the oxidation of the resulting mesityl selenolate with an oxidizing agent such as hydrogen peroxide. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimesityldiselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing species.
Reduction: Reduction reactions can convert this compound into selenolates or other reduced forms.
Substitution: The mesityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Diselenides: Formed through oxidation reactions.
Selenolates: Produced via reduction reactions.
Substituted Derivatives: Resulting from substitution reactions with various functional groups.
Scientific Research Applications
1,2-Dimesityldiselane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-dimesityldiselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The compound can interact with cellular thiols and other biomolecules, leading to changes in cellular redox status and influencing various signaling pathways. The exact molecular targets and pathways are still under investigation, but its redox activity is a key factor in its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyldiselane: Similar in structure but with phenyl groups instead of mesityl groups.
1,2-Dimethyldiselane: Contains methyl groups instead of mesityl groups.
1,2-Diethylselane: Features ethyl groups instead of mesityl groups.
Uniqueness
1,2-Dimesityldiselane is unique due to the presence of bulky mesityl groups, which provide steric hindrance and influence its reactivity and stability. This makes it distinct from other diselane compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C18H22Se2 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C18H22Se2/c1-11-7-13(3)17(14(4)8-11)19-20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
CCLBDRJGGUNRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Se][Se]C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


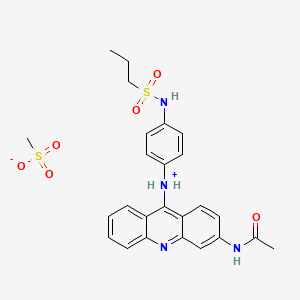
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
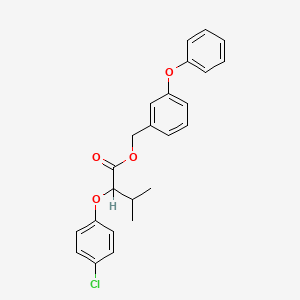
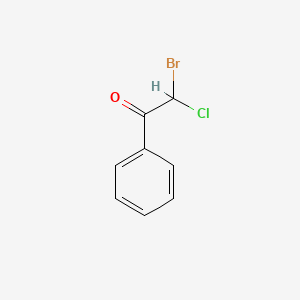

![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)
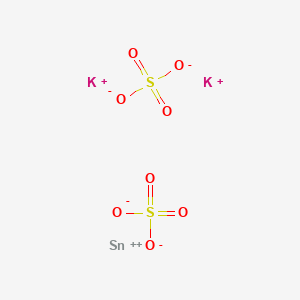
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)
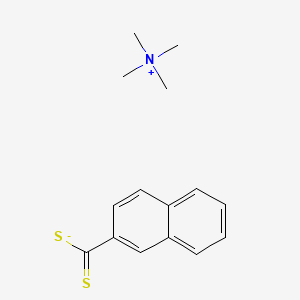
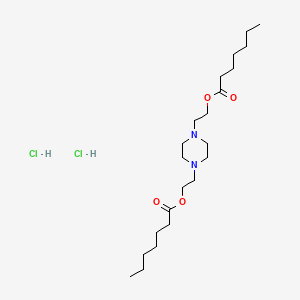
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
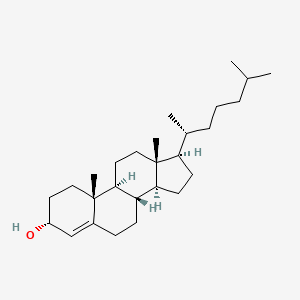
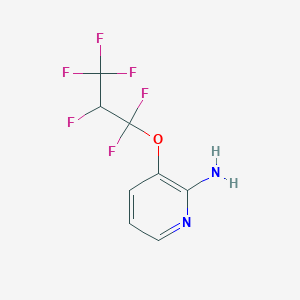
![Glycerol,[2-3h]](/img/structure/B13754889.png)
